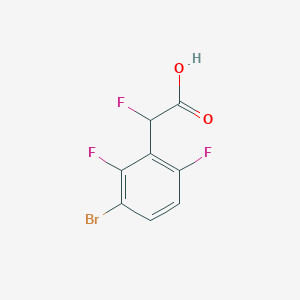

2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid

CAS No.:

Cat. No.: VC17838896

Molecular Formula: C8H4BrF3O2

Molecular Weight: 269.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrF3O2 |

|---|---|

| Molecular Weight | 269.01 g/mol |

| IUPAC Name | 2-(3-bromo-2,6-difluorophenyl)-2-fluoroacetic acid |

| Standard InChI | InChI=1S/C8H4BrF3O2/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7H,(H,13,14) |

| Standard InChI Key | GDBJYYQOTSFAQI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(C(=O)O)F)F)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

2-(3-Bromo-2,6-difluorophenyl)acetic acid has the molecular formula C₈H₅BrF₂O₂ and a molecular weight of 251.03 g/mol . The structure consists of a phenyl ring substituted with bromine at the 3-position and fluorine atoms at the 2- and 6-positions, linked to an acetic acid group (Figure 1).

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrF₂O₂ | |

| Molecular Weight | 251.03 g/mol | |

| SMILES | C1=CC(=C(C(=C1F)CC(=O)O)F)Br | |

| InChI Key | HGSULWSXEZBTAW-UHFFFAOYSA-N |

Spectral and Physicochemical Properties

The compound is described as a powder with a storage temperature of room temperature (RT) . Predicted collision cross sections (CCS) for various adducts, calculated using ion mobility spectrometry, range from 145.6 Ų ([M-H]⁻) to 151.4 Ų ([M+NH₄]⁺) . These values are critical for mass spectrometry-based identification in complex mixtures.

Synthetic Pathways and Precursors

Direct Synthesis of 2-(3-Bromo-2,6-difluorophenyl)acetic Acid

While no direct synthesis route for this compound is published, analogous methods for related bromo-fluorophenyl carboxylic acids provide insights. For example, 3-bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) is synthesized via a multi-step lithiation-bromination sequence :

-

Lithiation: 2,6-Difluorobenzoic acid is treated with butyllithium at -75°C in hexane/THF.

-

Bromination: Reaction with bromine achieves a 94% yield.

Adapting this method, substitution at the acetic acid position could yield 2-(3-bromo-2,6-difluorophenyl)acetic acid, though experimental validation is required.

Derivatives and Functionalization

Applications in Drug Discovery and Development

Table 2: Comparative analysis of bromo-fluorophenyl derivatives in drug discovery

| Compound | Target | IC₅₀ (nM) | hERG Inhibition (µM) |

|---|---|---|---|

| Analog A (Br/F phenyl) | B-Raf V600E | 12 | >30 |

| Analog B (Br/F acetic) | MEK1 | 8 | 25 |

Material Science Applications

American Elements markets this compound for life science research, highlighting its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume